Ammonium, (3-(methylcarbamoyloxy)phenyl)trimethyl-, iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium, (3-(methylcarbamoyloxy)phenyl)trimethyl-, iodide is a quaternary ammonium compound with the molecular formula C11H17IN2O2. It is known for its unique structure, which includes a phenyl ring substituted with a methylcarbamoyloxy group and a trimethylammonium group, paired with an iodide ion. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, (3-(methylcarbamoyloxy)phenyl)trimethyl-, iodide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of 3-(methylcarbamoyloxy)aniline with trimethylamine and methyl iodide. The reaction is usually carried out in an organic solvent such as acetonitrile or acetone, under reflux conditions to ensure complete conversion to the quaternary ammonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and purity of the final product. The reaction mixture is typically purified through recrystallization or chromatography to obtain the desired quaternary ammonium iodide.
Chemical Reactions Analysis
Types of Reactions
Ammonium, (3-(methylcarbamoyloxy)phenyl)trimethyl-, iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles such as hydroxide, chloride, or bromide ions.
Elimination Reactions: Under basic conditions, the compound can undergo Hofmann elimination to form an alkene and a tertiary amine.
Oxidation and Reduction: The phenyl ring can participate in oxidation and reduction reactions, although these are less common for this specific compound.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or silver nitrate in aqueous or alcoholic solutions.
Elimination: Strong bases such as sodium hydroxide or potassium tert-butoxide in an organic solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of different quaternary ammonium salts.
Elimination: Formation of alkenes and tertiary amines.
Oxidation: Formation of phenolic or quinonoid compounds.
Scientific Research Applications
Ammonium, (3-(methylcarbamoyloxy)phenyl)trimethyl-, iodide is used in various scientific research fields:
Chemistry: As a phase-transfer catalyst in organic synthesis.
Biology: In studies involving cell membrane permeability and ion transport.
Industry: Used in the formulation of disinfectants and antiseptics due to its antimicrobial properties.
Mechanism of Action
The compound exerts its effects primarily through its quaternary ammonium structure, which allows it to interact with negatively charged biological membranes. This interaction can disrupt membrane integrity, leading to cell lysis in microbial organisms. The phenyl ring and carbamoyloxy group may also contribute to its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- Phenyltrimethylammonium iodide
- Trimethylphenylammonium chloride
- Trimethylphenylammonium bromide
Uniqueness
Ammonium, (3-(methylcarbamoyloxy)phenyl)trimethyl-, iodide is unique due to the presence of the methylcarbamoyloxy group, which imparts additional chemical reactivity and potential biological activity compared to other quaternary ammonium compounds. This makes it particularly useful in specialized applications where enhanced interaction with biological membranes is desired.
Properties
CAS No. |
3983-39-9 |
---|---|
Molecular Formula |
C11H17IN2O2 |
Molecular Weight |
336.17 g/mol |
IUPAC Name |
trimethyl-[3-(methylcarbamoyloxy)phenyl]azanium;iodide |
InChI |
InChI=1S/C11H16N2O2.HI/c1-12-11(14)15-10-7-5-6-9(8-10)13(2,3)4;/h5-8H,1-4H3;1H |
InChI Key |
MIAARRZWMRMHIS-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OC1=CC=CC(=C1)[N+](C)(C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.